![molecular formula C29H29IN2 B1139856 Xenocyanine CAS No. 19764-90-0](/img/structure/B1139856.png)
Xenocyanine
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Description
Fluorescent dyes are widely used in scientific research for imaging and detection purposes. Xenocyanine is a relatively new fluorescent dye that has gained attention due to its unique properties. Xenocyanine is a near-infrared (NIR) dye that can emit fluorescence in the NIR region, which is advantageous for in vivo imaging.
Scientific Research Applications
Xenes in Biosensor Applications
Xenes are monoelemental 2D materials that have been widely used in photoelectric applications and biomedicine . Their single-element composition, high optical response capability, excellent electrical-optical properties, large specific surface area (SSA), and easy modification make them ideal for these applications .
Xenes in Biomedicine
In the field of biomedicine, Xenes have shown promise in biological sensing, drug loading, and bioimaging . Their unique properties could potentially lead to significant breakthroughs in this field .
Xenes in Photoelectric Applications
Xenes have been extensively used in photoelectric applications, including detection, modulation, and light processing . Their high optical response capability and excellent electrical-optical properties make them suitable for these applications .
MXenes in Human-like Sensors and Actuators
MXenes, another type of 2D material, have been used in various sensors and actuators . They have been used to create image sensors as artificial retinas, gas sensors, chemical biosensors, acoustic devices, and tactile sensors for electronic skin .
Cyanines in Photocatalysis
Cyanines are organic dyes bearing two aza-heterocycles linked by a polymethine chain . Their excited states, fluorescence, redox activity, and energy transfer are interesting properties that have been utilized in photocatalysis .
Cyanines in Synthesis Applications
Cyanines are easily accessible and highly tunable, making them useful in various synthesis applications . Their unique properties have been leveraged by chemists for a variety of purposes .
properties
IUPAC Name |
(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQKIGFQQBCZCS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xenocyanine | |
CAS RN |
19764-90-0 |
Source
|
Record name | Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19764-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is the primary application of xenocyanine highlighted in the research?
A1: The research paper focuses on the use of xenocyanine as a photographic sensitizer for infrared arc spectra []. This suggests its ability to extend the sensitivity of photographic plates into the infrared region, enabling the capture of spectral data beyond the visible range.
Q2: Are there any details about the material compatibility of xenocyanine with photographic plates mentioned in the study?
A2: While the research primarily focuses on the application of xenocyanine for photographing infrared arc spectra, it does not provide specific details regarding its material compatibility with different types of photographic plates []. Further research would be needed to explore potential compatibility issues and optimization strategies.
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